2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylicacid
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Overview
Description
2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice in peptide synthesis and other organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods
In an industrial setting, the production of Boc-protected compounds often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
The major products formed from these reactions include the deprotected amine, which can then undergo further functionalization depending on the desired end product.
Scientific Research Applications
2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the preparation of amino acid derivatives and other biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism by which 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylic acid exerts its effects involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate intermediate . The Boc group can be removed under acidic conditions, resulting in the formation of the free amine and the release of carbon dioxide .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate
- 2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylic acid is unique due to its specific structure, which includes a pyrimidine ring substituted with dimethyl groups and a carboxylic acid functional group. This structure provides distinct reactivity and stability compared to other Boc-protected compounds, making it particularly useful in certain synthetic applications.
Properties
Molecular Formula |
C13H19N3O4 |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
4,6-dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-7-10(11(17)18)8(2)16-9(15-7)6-14-12(19)20-13(3,4)5/h6H2,1-5H3,(H,14,19)(H,17,18) |
InChI Key |
GJWDMNRBIFKESB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)CNC(=O)OC(C)(C)C)C)C(=O)O |
Origin of Product |
United States |
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